N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both quinoline and chlorophenyl moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the initial formation of the quinoline core, followed by the introduction of the chlorophenyl and acetylamino groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the quinoline ring.
Reduction: This can affect the carbonyl group in the carboxamide moiety.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified hydroxyl groups, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-chloropropanamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-chloroacetamide
Uniqueness
N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide stands out due to its unique combination of quinoline and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H13Cl2N3O3 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(5-acetamido-2-chlorophenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c1-9(24)22-10-5-6-13(19)15(7-10)23-18(26)12-8-21-16-11(17(12)25)3-2-4-14(16)20/h2-8H,1H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
AIIICUVMLMZXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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